3-Tridecanone

Descripción

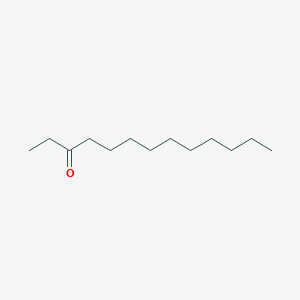

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

tridecan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26O/c1-3-5-6-7-8-9-10-11-12-13(14)4-2/h3-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDIXOWNDGFVYNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90165319 | |

| Record name | Tridecan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90165319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless melt; mp = 26-28 deg C; [Alfa Aesar MSDS] | |

| Record name | 3-Tridecanone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10827 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1534-26-5 | |

| Record name | 3-Tridecanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1534-26-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Tridecanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001534265 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-TRIDECANONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158431 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tridecan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90165319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tridecan-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.776 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-TRIDECANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NY4J47D8VZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Derivatization Strategies for 3 Tridecanone

Established Organic Synthesis Methodologies

The synthesis of ketones through the ketonization of fatty acids is a well-established process. google.com This reaction can be performed in the gas phase at temperatures typically exceeding 350°C, often using metal oxide catalysts such as MgO, ZrO₂, Al₂O₃, CeO₂, MnO₂, and TiO₂. google.com However, the high temperatures required for the evaporation of reactants can negatively impact the selectivity of the process, leading to the formation of undesirable by-products. google.com

A notable example is the conversion of lauric acid to 2-tridecanone (B165437). usda.gov Research has demonstrated that a ketonization reaction can convert a significant portion of capric and lauric acid found in cuphea oil into 2-undecanone (B123061) and 2-tridecanone. usda.gov This bio-based approach has the potential to convert approximately 80% of the fatty acids in cuphea oil into 2-undecanone, with water as the only byproduct. usda.gov Another study describes the ketonization of lauric acid using an iron pre-catalyst, which resulted in a lower yield of 12-tricosanone. google.com

The cross-ketonization of lauric acid with 2-furoic acid has been achieved with high selectivity using a magnesium oxide catalyst. osti.gov While this method shows promise, it can be hindered by the decarboxylation of 2-furoic acid as a side reaction. osti.gov

One specific pathway for the formation of 3-tridecanone involves the reaction of glycerides of short-chain fatty acids with a carboxylic acid in the presence of a catalyst. For instance, reacting a glyceride containing decanoic acid esters with propionic acid can yield 3-dodecanone. google.com Catalysts with the formula FeₘCeₙAlₚOₓ have been shown to produce significantly higher yields of ketones compared to other metal oxides. google.com

Another approach involves the oxidation of 1-tridecen-3-ol. Incubation of 1-tridecen-3-ol with grown cells of Corynebacterium equi can lead to the formation of this compound (26% yield) and 1-tridecen-3-one (42% yield). tandfonline.com The proposed mechanism for the formation of the saturated ketone involves the initial oxidation of the hydroxyl group to form the unsaturated ketone, which is then followed by the hydrogenation of the carbon-carbon double bond. tandfonline.com

The synthesis of 3-ketolauric acid ethyl ester, a related compound, typically involves the oxidation of lauric acid to create the 3-keto derivative, which is then esterified with ethanol. ontosight.ai The choice of catalyst and reaction conditions plays a crucial role in determining the yield and purity of the final product. ontosight.ai

Stereoselective and regioselective synthesis methods allow for precise control over the three-dimensional arrangement of atoms and the position of functional groups within a molecule. While specific examples for this compound are not extensively detailed in the provided search results, general principles of stereoselective and regioselective synthesis can be applied.

Regioselective synthesis has been demonstrated in the creation of 3-substituted indoles, where a change in protecting groups allows for the formation of a specific lithioindole isomer that can then react with an electrophile. orgsyn.org Similarly, regioselective synthesis of 1,2,3-triazole derivatives has been achieved by reacting arylacetylenes with azides in hot water, leading to the preferential formation of the 1,4-disubstituted isomer. rsc.org These principles of controlling reaction sites could theoretically be applied to the synthesis of this compound to ensure the carbonyl group is specifically located at the third carbon position.

Specific Reaction Pathways for Ketone Formation

Biocatalytic and Enzymatic Synthesis Routes

Microorganisms offer a promising avenue for the production of this compound. srce.hr For example, metabolically engineered Escherichia coli has been shown to produce methyl ketones, including 2-tridecanone. nih.govoup.com By overexpressing two genes from Solanum habrochaites (shmks2 and shmks1), a functional methyl ketone biosynthetic pathway was constructed in E. coli, enabling the synthesis from 3-ketoacyl-ACP, an intermediate in the fatty acid synthesis cycle. nih.govoup.com Initial production levels were around 6 mg/L. nih.govoup.com Further metabolic engineering, including the deletion of major fermentation pathways, redirected carbon flux towards methyl ketone production, significantly increasing the concentration to approximately 500 mg/L. nih.gov

In other research, engineered E. coli strains designed to overproduce β-ketoacyl-CoA thioesters showed a dramatic increase in methyl ketone production, with 2-tridecanone being the predominant product. nih.govgoogle.com Overexpression of the native thioesterase FadM, which was not previously linked to methyl ketone synthesis, proved to be a valuable catalyst for enhancing production. asm.org The use of a two-phase system with decane (B31447) further boosted methyl ketone production. asm.org

The biosynthesis of methyl ketones is thought to originate from various biological pathways, including fatty acid β-oxidation. nih.govasm.org

Enzymes can be utilized to catalyze the oxidation of secondary alcohols to their corresponding ketones. The enzyme system of Corynebacterium equi IFO 3730 has been shown to catalyze the diastereoselective oxidation of β-methyl-sec-alcohols. tandfonline.com This bacterium has a strong affinity for longer carbon chain alcohols. tandfonline.com

For instance, the oxidation of 1-tridecen-3-ol by C. equi yields this compound. tandfonline.com The reaction likely proceeds through the formation of an unsaturated ketone intermediate, which is subsequently reduced. tandfonline.com In studies involving the inhalation of aerosolized S-8 synthetic jet fuel in rats, metabolites, including this compound and 2-tridecanol, were detected in the liver, urine, and feces, suggesting metabolic oxidation of the parent hydrocarbons. ebi.ac.uk

Metabolic Engineering of Microorganisms for Methyl Ketone Production (Contextual for long-chain ketones)

The industrial production of methyl ketones, including long-chain variants like this compound, has traditionally relied on chemical synthesis from hydrocarbons. researchgate.netnih.gov However, recent advancements in metabolic engineering have paved the way for sustainable microbial production from renewable feedstocks. biorxiv.org The core strategy involves engineering the fatty acid metabolism in various microorganisms to channel intermediates towards methyl ketone synthesis. researchgate.netbiorxiv.org

Microorganisms such as Escherichia coli and the oleaginous yeast Yarrowia lipolytica have been successfully engineered for this purpose. researchgate.netnih.gov In E. coli, a functional methyl ketone biosynthetic pathway was constructed by introducing two key enzymes from the wild tomato Solanum habrochaites: a 3-ketoacyl-ACP thioesterase (encoded by shmks2) and a beta-decarboxylase (encoded by shmks1). nih.gov These enzymes facilitate the synthesis of methyl ketones from 3-ketoacyl-ACP, an intermediate in the fatty acid biosynthesis cycle. researchgate.netnih.gov Initial production of a mixture including 2-nonanone, 2-undecanone, and 2-tridecanone was reported at levels around 6 mg/L. researchgate.netnih.gov

Further enhancements in yield have been achieved through several rational metabolic engineering strategies:

Pathway Optimization: Redirecting the carbon flux away from competing fermentative pathways (e.g., ethanol, lactate, and acetate (B1210297) production) by deleting corresponding genes (adhE, ldhA, pta, poxB) has been shown to double methyl ketone concentrations. researchgate.netnih.gov

Precursor Supply Enhancement: Another approach focuses on increasing the pool of β-ketoacyl-CoA thioesters, the immediate precursors to methyl ketones. nih.govjbei.org This is achieved by modifying the β-oxidation pathway, for instance, by overexpressing a native thioesterase like FadM, which hydrolyzes β-ketoacyl-CoA thioesters to β-keto acids. nih.govjbei.org The resulting β-keto acids can then spontaneously decarboxylate to form methyl ketones. researchgate.net

Cofactor Balancing: Fatty acid-derived pathways are often limited by an imbalance of cofactors, specifically the high consumption of NADPH. nih.gov To mitigate this, researchers have replaced the native NADPH-dependent FabG enzyme (β-ketoacyl-ACP reductase) in E. coli with an NADH-dependent version from Acholeplasma laidlawii. nih.gov This strategy improved methyl ketone titers by approximately 40% in fed-batch fermentations, reaching up to 5.4 g/L. nih.gov

Host Selection and Process Optimization: The choice of microbial host is critical. Pseudomonas taiwanensis, known for its high NAD(P)H regeneration rates, has been engineered to produce methyl ketones at high titers (9.8 g Laq⁻¹) by directing carbon flux from de novo fatty acid synthesis. biorxiv.orgresearchgate.net Similarly, engineering the β-oxidation pathway in Yarrowia lipolytica has enabled the production of long-chain methyl ketones (C13-C23), achieving a titer of 314.8 mg/L under optimized bioreactor conditions. nih.gov

These multi-faceted engineering approaches highlight the potential of microbial platforms for the sustainable production of long-chain methyl ketones like this compound, moving away from petrochemical-based methods. researchgate.netnih.gov

Derivatization and Functionalization Reactions of this compound for Research Purposes

Derivatization and functionalization are key chemical strategies used to modify this compound for specific research applications. These reactions can introduce new functional groups, alter the molecule's physical properties, or create derivatives suitable for detailed mechanistic and analytical studies.

Formation of Key Derivatives for Mechanistic Studies

Understanding the reaction mechanisms involving ketones often requires the synthesis and analysis of specific derivatives. For long-chain ketones like this compound, oxidative functionalization is a significant area of study.

One approach to creating derivatives for mechanistic studies is through controlled oxidation. For example, the OH-radical oxidation of 7-tridecanone (B47724) has been studied to understand atmospheric transformation processes. researchgate.net This type of reaction, which can be mimicked in a laboratory setting, leads to a variety of oxygenated products, including other ketones, alcohols, and carboxylic acids, by attacking the carbon backbone. researchgate.net

Another method involves the use of non-thermal, atmospheric plasma processing to functionalize long-chain alkanes into their corresponding ketones and alcohols. udel.eduosti.govacs.org While this is a synthesis method, the principles can be adapted to study the further functionalization of the ketone itself. For instance, prolonged treatment can lead to the formation of diketones and dialcohols. udel.eduacs.org These derivatives are crucial for elucidating reaction pathways, determining the reactivity of different positions on the alkyl chain, and understanding degradation mechanisms.

The table below summarizes derivatives that can be formed from long-chain ketones for mechanistic investigation, based on analogous reactions.

| Reaction Type | Reactant | Potential Derivatives | Purpose of Mechanistic Study |

|---|---|---|---|

| OH-Radical Oxidation | 7-Tridecanone | Hexanal, other smaller carbonyls, dicarbonyls | Investigating atmospheric degradation pathways. researchgate.net |

| Plasma-Induced Oxidation | n-Octadecane | C18 Secondary Alcohols, C18 Ketones, Diketones | Studying selective C-H bond activation and functionalization pathways. udel.eduacs.org |

| Catalytic C-C Bond Cleavage | Aryl Ketones | Homologated long-chain ketones and aldehydes | Elucidating transition metal-catalyzed molecular skeleton reconstruction. researchgate.net |

Chiral Derivatization for Enantiomeric Analysis

Since this compound is an achiral molecule, chiral derivatization is not applicable for separating enantiomers of the parent compound itself. However, if a chiral center is introduced into the molecule through a reaction, or if one is analyzing chiral metabolites of this compound, chiral derivatization becomes an essential analytical tool. The process involves reacting the chiral analyte with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers have different physical properties and can be separated using standard, non-chiral chromatography techniques like HPLC or GC. psu.edu

Several reagents have been developed for the chiral derivatization of carbonyl compounds. For instance, fluorescent tagging reagents such as 4-(2-Carbazoylpyrrolidin-1-yl)-7-(N,N-dimethylaminosulfonyl)-2,1,3-benzoxadiazole (DBD-ProCZ) react with chiral ketones to form stable, highly fluorescent diastereomeric hydrazones. psu.edu These can then be resolved on standard HPLC columns. psu.edu The choice of the CDA's chirality (e.g., R(+) or S(-)) influences the elution order of the resulting diastereomers. psu.edu

Another strategy employs liquid chromatography-mass spectrometry (LC-MS) coupled with chiral derivatization for sensitive analysis. rhhz.netccspublishing.org.cn Reagents like (S)-(+)-1-(2-pyrrolidinylmethyl)-pyrrolidine (PMP) have been used to label chiral hydroxybutyrate enantiomers, which are structurally related to ketone bodies. rhhz.netccspublishing.org.cn This labeling not only allows for the separation of enantiomers on a standard C18 column but also significantly enhances detection sensitivity by introducing an easily ionizable group. rhhz.netccspublishing.org.cn

For analysis by gas chromatography (GC), the most common approach is the use of chiral stationary phases (CSPs) rather than derivatization. chromatographyonline.comgcms.cz Capillary columns containing derivatized cyclodextrins (e.g., permethylated beta-cyclodextrin) can directly separate enantiomers of volatile compounds, including ketones, without prior chemical modification. chromatographyonline.comgcms.cz This method is widely used for determining the enantiomeric composition of flavor and fragrance compounds. chromatographyonline.com

| Technique | Derivatizing Agent/Stationary Phase | Analyte Type | Key Advantages |

|---|---|---|---|

| HPLC with Fluorescence Detection | DBD-ProCZ (Chiral Derivatizing Agent) | Chiral Ketones | Forms stable, highly fluorescent diastereomers; separation on achiral columns. psu.edu |

| LC-MS | PMP (Chiral Derivatizing Agent) | Chiral Carboxylic Acids (related to ketones) | Improves chromatographic separation and enhances detection sensitivity. rhhz.netccspublishing.org.cn |

| Chiral Gas Chromatography | Derivatized Cyclodextrin (Chiral Stationary Phase) | Volatile Chiral Ketones | Direct separation of enantiomers without derivatization; high resolution and sensitivity. chromatographyonline.comgcms.cz |

Chemical Reactivity and Mechanistic Investigations of 3 Tridecanone

Fundamental Organic Reaction Mechanisms of Ketones

Ketones, such as 3-tridecanone, are a class of organic compounds characterized by a carbonyl group (C=O) bonded to two other carbon atoms. The reactivity of ketones is primarily dictated by the polar nature of the carbon-oxygen double bond, where the oxygen atom is more electronegative, resulting in a partial negative charge on the oxygen and a partial positive charge on the carbonyl carbon. This electrophilic carbon atom is susceptible to attack by nucleophiles.

Reduction Reactions of the Carbonyl Group

The carbonyl group of a ketone can be reduced to a secondary alcohol. This is a common transformation in organic synthesis. For this compound, reduction would yield 3-tridecanol. Two of the most common laboratory reagents for this purpose are sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). wikipedia.orgfishersci.cawikipedia.orgamericanelements.comfishersci.chchemicalbook.comsigmaaldrich.comamericanelements.comnih.gov

Sodium Borohydride (NaBH₄): This is a relatively mild reducing agent that is selective for aldehydes and ketones. wikipedia.orgsigmaaldrich.comnih.gov The reaction is typically carried out in an alcoholic solvent like methanol (B129727) or ethanol. The hydride ion (H⁻) from the borohydride acts as a nucleophile, attacking the carbonyl carbon. A subsequent workup with a proton source provides the final alcohol product.

Lithium Aluminum Hydride (LiAlH₄): This is a much more powerful reducing agent than sodium borohydride. fishersci.cawikipedia.orgamericanelements.com It can reduce not only aldehydes and ketones but also esters, carboxylic acids, and amides. Due to its high reactivity, LiAlH₄ reactions are typically carried out in anhydrous, non-protic solvents like diethyl ether or tetrahydrofuran (B95107) (THF), and it reacts violently with water. The mechanism is similar to that of NaBH₄, involving the nucleophilic addition of a hydride ion to the carbonyl carbon.

| Reducing Agent | Relative Reactivity | Typical Solvents | Key Features |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Mild | Protic solvents (e.g., methanol, ethanol) | Selective for aldehydes and ketones. wikipedia.orgsigmaaldrich.comnih.gov |

| Lithium Aluminum Hydride (LiAlH₄) | Strong | Anhydrous, non-protic solvents (e.g., diethyl ether, THF) | Reduces a wide range of carbonyl-containing functional groups. fishersci.cawikipedia.orgamericanelements.com |

Wolff-Kishner Reduction to Alkanes

Oxidation Reactions of the Ketone Moiety

While ketones are generally more resistant to oxidation than aldehydes or alcohols, they can be cleaved under specific conditions, leading to the formation of esters or carboxylic acids.

The Baeyer-Villiger oxidation is a notable reaction that converts a ketone into an ester through the insertion of an oxygen atom adjacent to the carbonyl group. wikipedia.orgsigmaaldrich.com This reaction can be performed using chemical reagents, such as peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA), or through enzymatic catalysis. wikipedia.orgnih.gov

For an unsymmetrical ketone like this compound, the regioselectivity of the oxygen insertion is determined by the migratory aptitude of the adjacent alkyl groups. The group that is more capable of stabilizing a positive charge will preferentially migrate. The general order of migration is tertiary alkyl > secondary alkyl > primary alkyl > methyl. organic-chemistry.org In this compound, the two groups are an ethyl group (primary) and a decyl group (primary). In such cases, a mixture of products can be expected, though typically the larger group migrates. The oxidation would lead to either decyl propanoate or ethyl undecanoate.

Enzymatic Baeyer-Villiger oxidations, utilizing enzymes known as Baeyer-Villiger monooxygenases (BVMOs), offer a green chemistry approach to this transformation. nih.gov Studies have shown that these enzymes can act on various aliphatic ketones. For instance, an oxygenase from Pseudomonas is active on isomers of 2-tridecanone (B165437), including this compound, forming the corresponding esters. researchgate.net These enzymatic reactions often exhibit high regioselectivity and enantioselectivity. nih.gov

Strong oxidizing agents like chromic acid (H₂CrO₄), often generated in situ from reagents like chromium trioxide (CrO₃) or potassium dichromate (K₂Cr₂O₇) in acid, and potassium permanganate (B83412) (KMnO₄) can oxidize ketones. libretexts.org Unlike the Baeyer-Villiger oxidation, this process typically involves the cleavage of a carbon-carbon bond on either side of the carbonyl group under harsh conditions.

The oxidation of a non-cyclic ketone like this compound with these powerful oxidants will break the carbon chain, leading to the formation of carboxylic acids. Cleavage can occur on either side of the carbonyl group.

Cleavage between C-2 and C-3 would yield acetic acid and undecanoic acid.

Cleavage between C-3 and C-4 would yield propanoic acid and decanoic acid.

The reaction conditions, including temperature and pH, can influence the product distribution. Permanganate oxidation can proceed over a wide pH range, but the specific reactions are pH-dependent. tpsgc-pwgsc.gc.ca Chromic acid oxidation of ketones is less common than the oxidation of alcohols and requires forcing conditions. libretexts.org Tertiary alcohols, which lack a hydrogen on the carbinol carbon, are resistant to oxidation by chromic acid, a principle that differentiates them from primary and secondary alcohols. pearson.com

Baeyer–Villiger Oxidation (Enzymatic and Chemical Analogs)

Alpha-Carbon Reactivity and Enolate Chemistry

The hydrogen atoms on the carbon atoms adjacent to the carbonyl group (the α-carbons) in this compound are acidic and can be removed by a base to form a nucleophilic intermediate called an enolate. masterorganicchemistry.comlibretexts.org Since this compound is an unsymmetrical ketone, it has two different α-carbons: C-2 and C-4. Deprotonation can occur at either of these positions, leading to the formation of two different regioisomeric enolates. wikipedia.org

The formation of the enolate is a key step in many reactions of ketones, including halogenation and alkylation at the α-position. msu.edumsu.edu The choice of base and reaction conditions can influence which enolate is formed preferentially. wikipedia.org

Kinetic Enolate: Formed by the rapid removal of the most accessible (least sterically hindered) α-proton. For this compound, this would be at the C-2 position. The use of a strong, bulky base like lithium diisopropylamide (LDA) at low temperatures favors the formation of the kinetic enolate. wikipedia.orglibretexts.org

Thermodynamic Enolate: The more stable enolate, which is typically the more substituted one. Its formation is favored under conditions that allow for equilibrium between the possible enolates, such as using a weaker base (like an alkoxide) at higher temperatures. wikipedia.org

Once formed, the enolate anion is a powerful nucleophile that can react with a variety of electrophiles. bham.ac.uk The negative charge is delocalized between the α-carbon and the oxygen atom, but reactions with most electrophiles (especially carbon-based ones) occur at the carbon atom. masterorganicchemistry.combham.ac.uk This reactivity allows for the introduction of various functional groups at the α-position of this compound. For example, enolates can be alkylated with alkyl halides in an SN2 reaction, forming a new carbon-carbon bond. mnstate.edu

Table 2: Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 73751 |

| Sodium borohydride | 16211189 |

| Lithium aluminum hydride | 28123 |

| 3-Tridecanol | 15830 |

| Tridecane | 12388 |

| Wolff-Kishner Reduction | N/A |

| Clemmensen Reduction | N/A |

| Hydrazine | 9321 |

| Potassium hydroxide | 14797 |

| Diethylene glycol | 8117 |

| Zinc amalgam | 25232 |

| Hydrochloric acid | 313 |

| Baeyer-Villiger Oxidation | N/A |

| meta-Chloroperoxybenzoic acid | 6040 |

| Decyl propanoate | 78864 |

| Ethyl undecanoate | 22166 |

| Chromic acid | 24425 |

| Potassium permanganate | 516875 |

| Acetic acid | 176 |

| Undecanoic acid | 8180 |

| Propanoic acid | 1032 |

| Decanoic acid | 2969 |

Keto-Enol Tautomerism and Enolate Formation

This compound, like other ketones possessing α-hydrogens, undergoes keto-enol tautomerism, an equilibrium between the keto form and its corresponding enol isomer. libretexts.orgleah4sci.com Tautomers are constitutional isomers that readily interconvert, distinguished by the different locations of an atom or group. libretexts.orglibretexts.org This process is distinct from resonance, as it involves the rearrangement of atoms, not just electrons. libretexts.orgmasterorganicchemistry.com The keto form contains a carbonyl group (C=O), while the enol form features a hydroxyl group attached to a carbon-carbon double bond (-C=C-OH). leah4sci.com

Under normal conditions, the equilibrium heavily favors the more stable keto tautomer. libretexts.org The stability of the keto form is primarily attributed to the greater strength of the C=O double bond compared to the C=C double bond. libretexts.org However, the tautomerization can be catalyzed by either acid or base. masterorganicchemistry.compitt.edu

Base-Catalyzed Tautomerism: A base removes an α-hydrogen, forming a resonance-stabilized enolate ion. libretexts.orgmasterorganicchemistry.com This enolate is a key reactive intermediate. Protonation of the enolate's oxygen atom yields the enol. libretexts.org

Acid-Catalyzed Tautomerism: The carbonyl oxygen is first protonated by an acid. libretexts.orglibretexts.org A base then removes an α-hydrogen, leading to the formation of the enol and regeneration of the acid catalyst. libretexts.orglibretexts.org

The formation of the enolate ion is a critical step for many reactions of this compound. Enolates are nucleophilic at the α-carbon and react with a variety of electrophiles. masterorganicchemistry.commasterorganicchemistry.com The acidity of the α-hydrogens in a ketone like this compound makes this deprotonation possible. masterorganicchemistry.com For unsymmetrical ketones, the choice of base and reaction conditions can selectively generate either the kinetic or thermodynamic enolate. pitt.edu

Kinetic Enolate: Formed faster by using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures. It results from the removal of the less hindered α-proton. pitt.edu

Thermodynamic Enolate: The more stable enolate, formed under equilibrium conditions (weaker base, higher temperatures), with the double bond being more substituted. pitt.edu

| Form | Key Structural Feature | Relative Stability | Formation Conditions |

|---|---|---|---|

| Keto | Carbonyl group (C=O) | Generally more stable | Favored at equilibrium |

| Enol | Hydroxyl group on a C=C double bond | Generally less stable | Formed via acid or base catalysis |

| Enolate | Anion with charge delocalized over oxygen and α-carbon | Reactive intermediate | Formed by deprotonation with a base |

Aldol (B89426) Addition and Condensation Reactions

The enolate of this compound can act as a nucleophile and attack the electrophilic carbonyl carbon of another this compound molecule (or a different aldehyde or ketone) in an aldol addition reaction. wikipedia.orgmasterorganicchemistry.com This reaction forms a β-hydroxy ketone. wikipedia.org

The reaction is typically base-catalyzed, initiating with the formation of the enolate ion. wikipedia.orgyoutube.com This enolate then performs a nucleophilic attack on the carbonyl carbon of a second molecule. Subsequent protonation of the resulting alkoxide yields the aldol addition product. wikipedia.org For ketones like this compound, the equilibrium for the aldol addition can be unfavorable due to steric hindrance, often favoring the starting materials. uobabylon.edu.iq

When this compound reacts with a different carbonyl compound that is also enolizable, a mixture of four possible products can be formed in a "crossed" aldol reaction. uobabylon.edu.iq To achieve a single product, specific strategies are employed, such as using a non-enolizable aldehyde or ketone as one of the reaction partners or pre-forming the desired enolate with a strong base like LDA before adding the second carbonyl compound. pitt.eduuobabylon.edu.iq

Wittig Reaction for Alkene Formation

This compound can be converted to an alkene through the Wittig reaction. pressbooks.pubwikipedia.org This reaction involves the treatment of the ketone with a phosphorus ylide, also known as a Wittig reagent (e.g., Ph₃P=CHR). wikipedia.orglumenlearning.com The reaction provides a reliable method for forming a carbon-carbon double bond at a specific location, which is a significant advantage over elimination reactions that can often produce mixtures of isomers. lumenlearning.comlibretexts.org

The mechanism of the Wittig reaction involves the nucleophilic addition of the ylide to the carbonyl carbon of this compound. pressbooks.pub This initially forms a betaine (B1666868) intermediate, which then cyclizes to a four-membered ring called an oxaphosphetane. organic-chemistry.org This oxaphosphetane intermediate then decomposes to yield the final alkene product and triphenylphosphine (B44618) oxide (Ph₃P=O). pressbooks.pub The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is the primary driving force for the reaction. pressbooks.publumenlearning.com

The stereochemical outcome of the Wittig reaction depends on the nature of the ylide used. wikipedia.orgorganic-chemistry.org

Non-stabilized ylides (where the R group on the ylide is an alkyl group) typically lead to the formation of the (Z)-alkene. organic-chemistry.org

Stabilized ylides (where the R group is an electron-withdrawing group like an ester or ketone) generally produce the (E)-alkene with high selectivity. wikipedia.org

Radical Reactions Involving this compound

Ketones like this compound can participate in reactions involving radical intermediates. These reactions are often initiated thermally or photochemically. rutgers.edu One significant pathway for ketones in atmospheric chemistry is oxidation initiated by radicals, such as the hydroxyl radical (•OH). researchgate.net

In the context of atmospheric chemistry, the OH radical can abstract a hydrogen atom from the carbon backbone of this compound. researchgate.net This abstraction forms a carbon-centered radical. The position of the hydrogen abstraction influences the subsequent reaction pathways. This initial radical can then react with molecular oxygen (O₂) to form a peroxy radical.

These peroxy radicals can undergo further transformations, including cyclization or fragmentation, leading to a variety of smaller, more functionalized products. researchgate.net For instance, studies on the OH-radical oxidation of 7-tridecanone (B47724) have shown evidence of fragmentation leading to the formation of smaller aldehydes like n-hexanal. researchgate.netamazonaws.com Such radical-initiated oxidation processes are fundamental to understanding the atmospheric degradation of volatile organic compounds. researchgate.net

Another type of radical reaction involves enolates. An enolate can transfer a single electron to a suitable acceptor, forming a radical anion in a process known as an SRN1 reaction. rutgers.edu This radical anion can then undergo further steps, such as fragmentation and coupling with other nucleophiles. rutgers.edu

Photochemical Reactions and Mechanisms

Photochemical reactions are initiated by the absorption of light energy by a molecule. nih.gov When a ketone like this compound absorbs light, typically UV radiation, an electron is promoted from a non-bonding (n) or bonding (π) orbital to an antibonding (π) orbital, resulting in an electronically excited state (n→π or π→π*). msu.edu

These excited states are more reactive than the ground state molecule and can undergo several distinct reaction pathways. Two primary mechanisms for photochemical reactions are known as Type I and Type II. researchgate.net

Type I Mechanism (α-Cleavage): The excited ketone undergoes homolytic cleavage of one of the carbon-carbon bonds adjacent to the carbonyl group (the α-bond). msu.edu For this compound, this would lead to the formation of two radical fragments: an acyl radical and an alkyl radical. These radicals can then participate in secondary reactions such as decarbonylation, recombination, or hydrogen abstraction to form a variety of final products. msu.edu

Type II Mechanism (Intramolecular Hydrogen Abstraction): If the ketone possesses a γ-hydrogen (a hydrogen atom on the third carbon away from the carbonyl group), the excited carbonyl oxygen can abstract this hydrogen atom via a six-membered cyclic transition state. This process forms a 1,4-diradical intermediate. This diradical can then undergo one of two main pathways:

Cleavage (Norrish Type II fragmentation): The diradical can fragment by breaking the bond between the α- and β-carbons, resulting in the formation of a smaller ketone (in this case, acetone) and an alkene.

Cyclization (Yang-Norrish cyclization): The diradical can cyclize to form a cyclobutanol (B46151) derivative.

Advanced Analytical Methodologies for 3 Tridecanone Characterization

Chromatographic Separation and Detection Techniques

Chromatography is fundamental to the analysis of 3-Tridecanone, providing the necessary separation from other components in a mixture. The choice of technique is often dictated by the sample matrix and the analytical objective, whether qualitative identification or precise quantification.

Gas chromatography-mass spectrometry (GC-MS) stands as a primary and powerful tool for the analysis of volatile and semi-volatile compounds like this compound. mdpi.com The technique combines the superior separation capability of gas chromatography with the highly sensitive and specific detection power of mass spectrometry. diabloanalytical.com

In a typical GC-MS analysis, this compound is volatilized in a heated injector and separated from other components on a capillary column. 41.89.195 A common stationary phase for this analysis is a non-polar phase, such as one composed of 5% Phenyl and 95% Dimethylpolysiloxane. lcms.cz The retention index (RI) is a key parameter for qualitative identification; for this compound, a normal alkane retention index of 1498 has been reported on a non-polar HP-5MS column. nist.gov

Following separation, the eluted compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting mass spectrum, a unique fragmentation pattern, serves as a chemical fingerprint. Qualitative identification is achieved by matching this fragmentation pattern against established spectral libraries, such as the National Institute of Standards and Technology (NIST) library. lcms.cz For quantitative analysis, the area of the chromatographic peak corresponding to a specific mass fragment is measured and compared against a calibration curve generated from standards.

A study detailing the analysis of extractables and leachables provides specific instrumental parameters for the detection of this compound using a GC system coupled to a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer. lcms.cz

Table 1: GC-MS Parameters for this compound Analysis

| Parameter | Value |

|---|---|

| GC System | Agilent 8890 |

| MS System | Agilent 7250 GC/Q-TOF |

| Column | Agilent DB-5Q (30 m, 0.25 mm, 0.25 µm) |

| Injection Mode | Splitless |

| Carrier Gas | Helium |

| Column Flow | 1 mL/min (constant flow) |

| Oven Program | 45 °C for 2 min; 12 °C/min to 325 °C, 11 min hold |

| Ionization Energy | 70 eV |

| Mass Range | 50 to 1000 m/z |

Data sourced from a study on extractables and leachables analysis. lcms.cz

High-Performance Liquid Chromatography (HPLC) is a versatile technique used to separate, identify, and quantify components in a mixture. wikipedia.orgopenaccessjournals.com It is particularly well-suited for compounds that are non-volatile or thermally unstable, which might not be suitable for GC analysis. elgalabwater.com HPLC applications are widespread, covering pharmaceutical manufacturing, medical diagnostics, food production, and legal testing. chromatographytoday.com

While GC-MS is more common for a volatile ketone like this compound, HPLC, especially in its reversed-phase mode, can be applied. Reversed-phase HPLC uses a polar mobile phase and a non-polar stationary phase. elgalabwater.com The flexibility of this method allows for the separation of a wide range of compounds, including hydrophobic molecules like long-chain ketones. elgalabwater.com The positional isomer 6-Tridecanone, for instance, is often quantified using HPLC, indicating the technique's suitability for this class of compounds. In practice, HPLC is often coupled with a mass spectrometer (LC-MS) for enhanced sensitivity and specificity.

Hyphenated techniques, particularly those involving tandem mass spectrometry (MS/MS), offer significant advantages in selectivity and sensitivity, which is crucial for analyzing complex samples. measurlabs.com Liquid chromatography-mass spectrometry (LC-MS) is a powerful combination for analyzing compounds in intricate matrices. measurlabs.com

Combined approaches utilizing both GC/Q-TOF and LC/Q-TOF have been successfully employed for the comprehensive, non-targeted analysis of complex extracts containing this compound. lcms.cz In such a workflow, LC-MS/MS is used to detect non-volatile organic compounds. measurlabs.com The sample is first separated by the liquid chromatograph before being ionized (e.g., by electrospray ionization, ESI) and analyzed by the tandem mass spectrometer. 41.89.195 This approach allows for the confident identification and quantification of compounds like this compound even at trace levels in challenging matrices such as those encountered in medical device or food contact material testing. lcms.czmeasurlabs.com

Table 2: Example LC-MS/MS Parameters for Complex Mixture Analysis

| Parameter | Value |

|---|---|

| LC System | 1290 Infinity II LC |

| MS System | Revident LC/Q-TOF |

| MS Source | Dual AJS ESI (Electrospray Ionization) |

| Polarity | Positive |

| MS Mode | Auto MS/MS |

| Mobile Phase A | Water w/2.5mM NH4Formate 0.05% FA |

| Mobile Phase B | Methanol (B129727) w/2.5 mM NH4Formate 0.05% FA |

| MS Range | 40-1700 m/z |

These parameters are part of a combined analytical workflow that identified this compound. lcms.cz

High-Performance Liquid Chromatography (HPLC) Applications

Spectroscopic Characterization Methods

Spectroscopic methods provide fundamental information about the molecular structure of this compound by probing how the molecule interacts with electromagnetic radiation.

Infrared (IR) spectroscopy is a core technique for identifying functional groups within a molecule. The most prominent and diagnostic feature in the IR spectrum of any aliphatic ketone, including this compound, is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration. wpmucdn.com This peak typically appears in the region of 1710-1725 cm⁻¹. wpmucdn.com

The gas-phase IR spectrum of this compound available in the NIST Chemistry WebBook shows a very strong peak at approximately 1735 cm⁻¹, which is characteristic of the C=O stretch in a non-conjugated ketone. nist.gov Other significant peaks in the spectrum include those corresponding to the C-H stretching vibrations of the methyl (CH₃) and methylene (B1212753) (CH₂) groups in the long alkyl chain, which are observed just below 3000 cm⁻¹. C-H bending vibrations appear in the fingerprint region, typically around 1465 cm⁻¹ and 1375 cm⁻¹. wpmucdn.com FTIR has been used in the analysis of various materials containing the isomeric 2-Tridecanone (B165437). scispace.comsemanticscholar.org

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR: In the proton NMR spectrum of this compound, distinct signals are expected for the protons at different positions relative to the carbonyl group.

The methyl protons of the ethyl group (at C-1) would appear as a triplet.

The methylene protons of the ethyl group (at C-2) are adjacent to the carbonyl and would appear as a quartet.

The methylene protons on the other side of the carbonyl (at C-4) would appear as a triplet.

The numerous methylene groups further down the decyl chain (C-5 to C-12) would produce a large, complex multiplet signal in the typical aliphatic region.

The terminal methyl group of the decyl chain (at C-13) would appear as a triplet. Data from the closely related homolog, 3-Tetradecanone, supports this predicted pattern, showing a triplet for the terminal methyl group, a quartet for the methylene adjacent to the carbonyl, and another triplet for the methylene on the other side of the carbonyl. chemicalbook.com

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule.

The most downfield signal would be from the carbonyl carbon (C-3) itself, typically appearing around 211 ppm for aliphatic ketones.

The carbons directly bonded to the carbonyl group (C-2 and C-4) would appear further downfield than the other aliphatic carbons due to the electron-withdrawing effect of the oxygen.

The remaining methylene carbons of the long decyl chain would produce a series of signals in the aliphatic region (approx. 20-40 ppm).

The terminal methyl carbons (C-1 and C-13) would appear as the most upfield signals. Data for the isomer 2-Tridecanone shows the carbonyl carbon at approximately 209 ppm and the adjacent methyl and methylene carbons at around 30 ppm and 44 ppm, respectively. chemicalbook.com A similar pattern is expected for this compound.

Table 3: Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 73751 |

| 2-Tridecanone | 11622 |

| 6-Tridecanone | 31284 |

| 7-Tridecanone (B47724) | 31278 |

| 3-Tetradecanone | 12379 |

| Helium | 23987 |

| Methanol | 887 |

| Water | 962 |

| Formic Acid | 284 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass Spectrometry (MS), particularly when coupled with Gas Chromatography (GC-MS), is a cornerstone technique for the identification and structural elucidation of volatile compounds like this compound. In electron ionization (EI) mass spectrometry, this compound undergoes characteristic fragmentation, providing a unique fingerprint for its identification. The mass spectra of long-chain aliphatic ketones are defined by several key fragmentation pathways. researchgate.net For methyl ketones, such as the isomer 2-tridecanone, a prominent peak is often observed at a mass-to-charge ratio (m/z) of 58. nih.govmassbank.euresearchgate.net This peak arises from the McLafferty rearrangement, a signature fragmentation for carbonyl compounds possessing a γ-hydrogen. Although this compound is an ethyl ketone, similar rearrangements and alpha-cleavages (cleavage of the C-C bond adjacent to the carbonyl group) are expected to be primary fragmentation routes. Alpha-cleavage on either side of the carbonyl group in this compound would lead to the formation of characteristic acylium ions.

High-Resolution Mass Spectrometry (HRMS) offers a significant advantage over standard MS by providing highly accurate mass measurements. This capability allows for the determination of the elemental composition of the parent molecule and its fragments with a high degree of confidence. lcms.czresearchgate.net For instance, in an analysis of extractables from polymeric materials using GC/Q-TOF (a type of HRMS), this compound (C₁₃H₂₆O) was identified based on its accurate mass. lcms.cz The high mass accuracy of HRMS helps to distinguish between isobaric compounds—molecules that have the same nominal mass but different elemental formulas—which is a common challenge in the analysis of complex samples. researchgate.net The combination of retention time data from GC and the accurate mass data from HRMS provides powerful and unambiguous identification of this compound, even in intricate matrices. lcms.czresearchgate.net

The table below shows a typical electron ionization mass spectrum for 2-Tridecanone, an isomer of this compound. The fragmentation patterns, such as the prominent peaks resulting from alpha-cleavage and McLafferty rearrangement, are illustrative of the patterns expected for aliphatic ketones.

| m/z | Relative Intensity (%) | Possible Fragment Ion |

|---|---|---|

| 41 | 24.02 | [C₃H₅]⁺ |

| 43 | 77.98 | [CH₃CO]⁺ |

| 58 | 99.99 | [C₃H₆O]⁺ (McLafferty Rearrangement) |

| 59 | 38.20 | [C₃H₇O]⁺ |

| 71 | 31.68 | [C₄H₇O]⁺ |

| 198 | 3.09 | [C₁₃H₂₆O]⁺ (Molecular Ion) |

Data sourced from MassBank. massbank.eu The fragmentation of this compound would produce a different set of characteristic ions based on its structure.

Emerging Analytical Approaches for Volatile Ketone Analysis

Chemosensor Development for Selective Detection

The detection of specific volatile organic compounds (VOCs) like ketones is a growing area of research, with applications ranging from environmental monitoring to medical diagnostics. mdpi.com Emerging analytical approaches include the development of highly sensitive and selective chemosensors. rsc.orgrsc.org These devices work by converting a chemical interaction with the target analyte into a measurable signal, such as an optical or electrical change. rsc.org

For volatile ketones, research has focused on materials that can selectively interact with the carbonyl group. While much development has targeted smaller ketones like acetone (B3395972) for applications such as diabetes monitoring, the underlying principles are applicable to larger ketones like this compound. nih.govresearchgate.net Semiconductor metal oxides, such as ZnO and In₂O₃, are often used as sensitive materials in chemiresistive sensors due to their high sensitivity and cost-effectiveness. mdpi.com Modifying these materials, for instance by doping with other metals or creating nanocomposites, can enhance their selectivity and performance at lower operating temperatures. mdpi.com

Another promising approach is the use of optical chemosensors, which rely on colorimetric or fluorescent changes upon binding to the analyte. rsc.orgrsc.org These sensors often utilize specific chemical reactions, such as condensation reactions with amine groups on a dye molecule, to produce a signal. rsc.org While these have been extensively developed for aldehydes, similar reaction-based strategies can be designed for ketones. rsc.org A significant challenge remains in achieving high selectivity, as sensors must be able to distinguish the target ketone from a multitude of other interfering VOCs present in a sample. rsc.org Recent advances using materials like 2D molybdenum telluride (MoTe₂) have shown the ability to discriminate ketone compounds from other VOCs with high sensitivity, sometimes enhanced by UV illumination. researchgate.net

Advanced Sample Preparation Techniques for Complex Matrices

Analyzing volatile ketones like this compound in complex matrices such as food, environmental, or biological samples requires efficient sample preparation to isolate and concentrate the analyte before instrumental analysis. researchgate.nethelsinki.fi Sample preparation is a critical step, as the complexity of the matrix and the low concentration of the target compound can interfere with accurate quantification. researchgate.net Several advanced, solvent-free, or solvent-minimized techniques have emerged as powerful tools for this purpose.

Solid-Phase Microextraction (SPME) is a widely used technique that combines sampling, extraction, and concentration into a single step. sigmaaldrich.comrsc.org In Headspace SPME (HS-SPME) , a fused silica (B1680970) fiber coated with a sorbent material is exposed to the vapor phase (headspace) above the sample. researchgate.netnih.gov Volatile compounds, including ketones, partition from the sample matrix into the headspace and are then adsorbed onto the fiber. nih.gov The choice of fiber coating is crucial for selective extraction. For instance, a divinylbenzene/carboxen/PDMS fiber has been shown to be effective for detecting aldehydes, ketones, and other products of fatty acid autoxidation. nih.gov After extraction, the fiber is transferred to the injection port of a gas chromatograph for thermal desorption and analysis. helsinki.fi

Thin-Film Solid-Phase Microextraction (TF-SPME) is a more recent innovation that uses a flat, thin-film geometry instead of a fiber. mdpi.com This design provides a much larger surface area and volume of the extraction phase, leading to higher extraction efficiency, greater sensitivity, and faster extraction times compared to traditional fiber SPME. mdpi.comrsc.org

Stir-Bar Sorptive Extraction (SBSE) is another equilibrium-based technique that offers a very high enrichment factor. It employs a magnetic stirring rod coated with a thick layer of sorbent (e.g., polydimethylsiloxane, PDMS). mdpi.com The stir bar is placed in a liquid sample, and as it stirs, analytes are extracted into the coating. Like SPME, the analytes are then thermally desorbed for GC analysis. mdpi.com

Biological and Ecological Roles of 3 Tridecanone Non Clinical Investigations

Microbial Production and Metabolism

Identification in Microbial Volatile Organic Compound (VOC) Profiles

Volatile organic compounds are key mediators of intercellular communication and are produced by a wide array of microorganisms. While its isomer, 2-tridecanone (B165437), is frequently identified in the VOC profiles of numerous bacteria, including pathogenic and non-pathogenic Escherichia coli strains acs.orgmdpi.com, Pseudomonas, and Bacillus species, the presence of 3-tridecanone is less commonly reported. frontiersin.orgnih.govnih.gov However, it has been detected in the metabolic profiles of certain organisms. For instance, heavy metabolites like this compound have been observed in lung tissues, suggesting potential metabolic processing of other compounds by microorganisms present in that environment. ebi.ac.uk Fungi are also known producers of ketones; for example, Trichoderma species produce various volatile compounds, and fungi like Fomes fomentarius emit 3-octanone (B92607), a related ketone. frontiersin.orgapsnet.org The specific profile of VOCs, including ketones, can be influenced by the growth medium and environmental conditions. nih.govmdpi.com

Enzymatic Pathways for this compound Biosynthesis

The biosynthesis of methyl ketones like 2-tridecanone in plants such as wild tomatoes (Solanum habrochaites) is understood to originate from the fatty acid biosynthesis pathway. nih.govnih.gov This process involves the hydrolysis of 3-ketoacyl-acyl carrier proteins (ACPs) or 3-ketoacyl-CoAs, followed by the decarboxylation of the resulting 3-ketoacid. nih.govnih.gov For example, 2-tridecanone is synthesized from a C14 precursor. nih.gov In some bacteria, the production of methyl ketones is linked to the β-oxidation pathway of fatty acids. asm.org The synthesis of this compound, an ethyl ketone, likely follows a similar logic, starting from a corresponding 3-keto fatty acid precursor which is then decarboxylated. While specific enzymes for this compound synthesis are not as well-characterized as those for 2-tridecanone, the general mechanism is believed to involve the action of thioesterases and decarboxylases on fatty acid intermediates. nih.govprinceton.edu

Influence on Microbial Surface Motility and Biofilm Formation (Comparative studies with isomers)

The structural characteristics of aliphatic ketones are critical to their biological activity, particularly in influencing bacterial behaviors such as surface motility and biofilm formation. Research on the plant-symbiotic bacterium Sinorhizobium meliloti has shown that the position of the carbonyl group on the acyl chain is crucial. researchgate.net

In a comparative study, the methyl ketone 2-tridecanone was found to promote a flagella-independent mode of surface translocation in S. meliloti. researchgate.netnih.gov Conversely, its isomers, including this compound, 4-tridecanone, and 7-tridecanone (B47724), did not induce this surface motility. researchgate.net This indicates a high degree of specificity in the interaction between the ketone and the bacterial cellular machinery that governs movement. The data from these comparative studies are summarized in the table below.

| Ketone Isomer | Effect on S. meliloti Surface Motility |

| 2-Tridecanone | Promotes surface translocation |

| This compound | No significant effect |

| 4-Tridecanone | No significant effect |

| 7-Tridecanone | No significant effect |

| Data sourced from López-Lara et al. (2018) researchgate.net |

Furthermore, 2-tridecanone has been shown to impair biofilm formation in several pathogenic bacteria. nih.gov While direct studies on this compound's effect on biofilm are less common, the lack of activity in motility assays suggests it may not share the same disruptive capabilities as its 2-keto isomer. researchgate.net Biofilm formation is a critical step for many bacteria in colonizing hosts and establishing infections. princeton.edunih.gov

Plant-Associated Interactions

Role as a Volatile Metabolite in Plant Systems (Contextual with isomers)

Ketones, including tridecanone isomers, are recognized as volatile metabolites in various plant species. frontiersin.org For example, methyl ketones like 2-tridecanone are famously produced in the glandular trichomes of wild tomato species and serve as a defense mechanism against insect pests. researchgate.netfrontiersin.org Plants release a complex blend of VOCs from their roots and other tissues, which can act as signals in the surrounding environment. frontiersin.orgnih.govmdpi.com

Impact on Plant-Microbe Symbiotic Relationships (Comparative studies with isomers)

The same specificity observed in microbial motility extends to the complex interactions between plants and symbiotic microbes. The methyl ketone 2-tridecanone, produced by S. meliloti, acts as an infochemical that can hinder the symbiotic relationship with alfalfa (Medicago sativa). nih.govfrontiersin.org Specifically, 2-tridecanone impairs the nodulation process, which is essential for nitrogen fixation. nih.govresearchgate.net This negative interference highlights how a single microbial volatile can significantly impact a crucial plant-bacteria partnership. frontiersin.org

In contrast, studies have demonstrated that this compound does not exhibit the same inhibitory effects. researchgate.net The inability of this compound to promote the surface motility required for initial plant root colonization likely contributes to its neutral role in this context. researchgate.net This underscores how subtle differences in chemical structure between isomers can lead to vastly different outcomes in delicate symbiotic relationships. researchgate.netplantae.orgwalshmedicalmedia.com The interaction is highly specific, with 2-tridecanone acting as a negative regulator of plant tissue colonization, while this compound does not appear to play a similar role. nih.govfrontiersin.org

Interkingdom and Intraspecific Chemical Communication

Volatile organic compounds (VOCs) are pivotal in mediating complex interactions between different organisms. This compound, a saturated methyl ketone, has been identified as a component of the volatilome of various organisms and is implicated in chemical communication within and between species.

Signaling Roles in Ecological Contexts

Volatile compounds, including ketones, are recognized as crucial chemical signals in both intra- and interspecific communication across different kingdoms. researchgate.net While the isomer 2-tridecanone has been more extensively studied as a signaling molecule, this compound has also been identified in the volatile profiles of bacteria with potential roles in ecological interactions. For instance, this compound was detected as a volatile organic compound produced by Lactococcus lactis, a bacterium with potential applications in agriculture. researchgate.net

Bacteria release a diverse array of volatile compounds that are instrumental in communication between microbes and across kingdoms. nih.govmdpi.com These volatile metabolites can influence plant growth and enhance resistance to various stresses. mdpi.comasm.org In the intricate chemical dialogue that precedes the nitrogen-fixing symbiosis between rhizobia and legume plants, a variety of diffusible compounds, including volatiles, play a role. mdpi.comasm.org While specific signaling functions of this compound are still under investigation, its presence in the volatilome of plant-associated bacteria suggests a potential contribution to these complex communication networks. researchgate.net

Research on the bacterium Sinorhizobium meliloti has shown that the related compound, 2-tridecanone, acts as an infochemical that affects bacterial traits crucial for plant-bacteria interactions, such as surface motility and biofilm formation. nih.gov Although direct evidence for this compound is less abundant, studies on the effects of different aliphatic ketones on S. meliloti revealed that the position of the carbonyl group is critical for biological activity. Treatments with this compound did not promote surface translocation in the same way as 2-tridecanone, indicating a high degree of specificity in these signaling systems. researchgate.net

The following table summarizes the detection of this compound in the volatile profiles of various bacteria, hinting at its potential ecological signaling roles.

| Organism | Context | Potential Role |

| Lactococcus lactis subsp. cremoris LAC2 | Culture in different media | Interspecific communication, plant growth promotion |

Potential Pheromonal or Kairomonal Activity in Insect Chemical Ecology

Semiochemicals are informational molecules that mediate interactions between organisms, including those between plants and insects, and within insect species themselves. asm.orgthegoodscentscompany.comnih.gov These chemical cues are fundamental to behaviors such as foraging, mating, and oviposition. thegoodscentscompany.comnih.gov Pheromones facilitate intraspecific communication, while kairomones are involved in interspecific interactions, often to the benefit of the receiving organism. asm.org

The role of methyl ketones as semiochemicals in insect ecology is well-documented, with many serving as repellents, attractants, or defensive compounds. For example, the isomer 2-tridecanone, found in the glandular trichomes of wild tomatoes, exhibits repellent properties against certain mosquito species. mdpi.com Furthermore, studies on the wheat midge, Sitodiplosis mosellana, have indicated that an increase in 2-tridecanone emitted by post-anthesis wheat may be responsible for reduced oviposition, suggesting a kairomonal role in deterring egg-laying. researchgate.net

While direct evidence for the pheromonal or kairomonal activity of this compound is limited, related compounds have established roles. For instance, R-10-methyl-2-tridecanone is a female-produced sex pheromone of the spotted cucumber beetle, Diabrotica undecimpunctata howardi. acs.org In some ant species, 3-alkanones, such as 3-octanone and 4-methyl-3-heptanone, are characteristic alarm pheromones. vliz.be

The presence of this compound has been noted in the defensive secretions of certain insects, although its specific signaling function in these contexts is not fully elucidated. The differential effects and specificities of various methyl ketones in insect behavior highlight the complexity of chemical communication and the need for further research to determine the precise role of this compound as a potential pheromone or kairomone.

Enzymatic Degradation and Biotransformation in Biological Systems

The persistence of organic compounds like this compound in the environment is largely governed by their susceptibility to microbial degradation. Microorganisms have evolved diverse enzymatic pathways to break down and utilize such compounds as carbon and energy sources.

Oxidative Degradation Mechanisms by Microorganisms

The microbial breakdown of long-chain methyl ketones, such as tridecanone, is a key process in their environmental fate. Studies on the degradation of the isomer 2-tridecanone by soil bacteria, particularly Pseudomonas species, have provided a model for understanding the catabolism of these compounds. nih.govasm.orgasm.org

A proposed pathway for the degradation of 2-tridecanone involves an initial subterminal oxidation. nih.govasm.org This mechanism is distinct from the terminal oxidation more commonly observed for n-alkanes. The key steps in this proposed pathway are:

Oxidation to an Ester : The process is initiated by a Baeyer-Villiger-type oxidation, where an oxygen atom is inserted adjacent to the carbonyl group. This reaction converts the ketone (2-tridecanone) into an ester (undecyl acetate). This step is thought to be mediated by a monooxygenase enzyme. asm.org

Ester Hydrolysis : The resulting ester is then hydrolyzed by an esterase, breaking it down into an alcohol (1-undecanol) and a carboxylic acid (acetate). asm.org

Further Metabolism : The 1-undecanol (B7770649) can be further oxidized to undecanoic acid, which then enters the β-oxidation pathway for complete degradation. The acetate (B1210297) moiety can be utilized in the tricarboxylic acid cycle. asm.org

This oxidative pathway is supported by the identification of degradation products such as 1-undecanol and undecanoic acid from cultures of Pseudomonas grown on 2-tridecanone. nih.govasm.org It has also been shown that a Corynebacterium species isolated from the gut of the pest Helicoverpa armigera can degrade 2-tridecanone, which may help the insect tolerate this plant defense compound. semanticscholar.org While this pathway has been detailed for 2-tridecanone, it provides a strong hypothetical framework for the degradation of this compound, which would likely involve similar enzymatic machinery.

The following table summarizes the key intermediates in the proposed degradation pathway of 2-tridecanone, which can be extrapolated to understand the potential degradation of this compound.

| Starting Substrate | Key Intermediate | Subsequent Products | Metabolic Pathway |

| 2-Tridecanone | Undecyl Acetate | 1-Undecanol, Acetate | Baeyer-Villiger Oxidation, Ester Hydrolysis |

| 1-Undecanol | Undecanoic Acid | Acetyl-CoA | Alcohol Dehydrogenase, β-Oxidation |

Enzyme Characterization Involved in this compound Transformation

The enzymatic machinery responsible for the biotransformation of long-chain ketones is diverse and includes several key enzyme families. Although enzymes specific to this compound are not extensively characterized, research on its isomer, 2-tridecanone, and other ketones provides significant insights.

Baeyer-Villiger Monooxygenases (BVMOs) : The initial and often rate-limiting step in the degradation of ketones like tridecanone is catalyzed by BVMOs. acs.org These enzymes facilitate the insertion of an oxygen atom into a C-C bond adjacent to the carbonyl group, converting the ketone into an ester. asm.orgacs.org This type of reaction has been confirmed in the degradation of 2-tridecanone to undecyl acetate by Pseudomonas species. asm.org BVMOs are flavin-dependent enzymes that utilize molecular oxygen and a reducing equivalent (NAD(P)H) to perform this oxidation. acs.org

Esterases : Following the action of BVMOs, the resulting ester intermediate is hydrolyzed by esterases. An undecyl acetate esterase has been purified and characterized from Pseudomonas cepacia grown on 2-tridecanone. tandfonline.com This enzyme is responsible for cleaving the ester bond of undecyl acetate to yield 1-undecanol and acetate. tandfonline.com

Alcohol and Aldehyde Dehydrogenases : The alcohol produced from ester hydrolysis is further oxidized by alcohol dehydrogenases and subsequently by aldehyde dehydrogenases to form a fatty acid, which can then enter central metabolic pathways. researchgate.net

In the context of biosynthesis, which can be seen as the reverse of degradation, methylketone synthases (MKS) are key enzymes. In wild tomato species, two enzymes, ShMKS1 and ShMKS2, are involved in the production of methylketones like 2-tridecanone. ShMKS2, a thioesterase, hydrolyzes 3-ketoacyl-acyl carrier proteins, and ShMKS1, a decarboxylase, converts the resulting 3-ketoacids into methylketones. nih.gov This highlights the types of enzymatic activities that interact with long-chain keto-compounds.

The table below details the enzymes implicated in the transformation of long-chain ketones, which are likely involved in the metabolism of this compound.

| Enzyme | Enzyme Class | Reaction Catalyzed | Substrate (Example) | Product (Example) |

| Baeyer-Villiger Monooxygenase | Oxidoreductase | Ketone to Ester Oxidation | 2-Tridecanone | Undecyl Acetate |

| Esterase | Hydrolase | Ester Hydrolysis | Undecyl Acetate | 1-Undecanol + Acetate |

| Alcohol Dehydrogenase | Oxidoreductase | Alcohol to Aldehyde Oxidation | 1-Undecanol | Undecanal |

| Aldehyde Dehydrogenase | Oxidoreductase | Aldehyde to Carboxylic Acid Oxidation | Undecanal | Undecanoic Acid |

| Methylketone Synthase 2 (ShMKS2) | Thioesterase | Hydrolysis of 3-ketoacyl-ACPs | 3-Ketomyristoyl-ACP | 3-Ketomyristic Acid |

| Methylketone Synthase 1 (ShMKS1) | Decarboxylase | Decarboxylation of 3-ketoacids | 3-Ketomyristic Acid | 2-Tridecanone |

Environmental Fate and Biodegradation of 3 Tridecanone

Abiotic Degradation Pathways in Environmental Compartments

Abiotic degradation involves non-biological processes such as photolysis and hydrolysis. For a compound like 3-Tridecanone, which lacks functional groups susceptible to hydrolysis under typical environmental conditions, this pathway is not considered significant. nih.gov

However, photolysis, or degradation by light, is a relevant process for ketones. bsee.gov In the atmosphere, this compound is expected to react with photochemically-produced hydroxyl radicals. The estimated atmospheric half-life for the related compound n-tridecane, based on its reaction with hydroxyl radicals, is approximately 24 hours, suggesting that this is a significant degradation pathway for volatile ketones in the air. nih.gov For similar macrocyclic ketones, the predicted half-life for this reaction is even shorter, between 1.58 and 5.49 hours. industrialchemicals.gov.au

In aquatic systems, the photolysis of ketones can proceed through various mechanisms. Studies on other ketones show that photo-oxidation can lead to the formation of hydroperoxides as primary products, with secondary products including other ketones and alcohols. bsee.gov The photolysis of a cyclic acylsilane, for instance, proceeds via a siloxycarbene intermediate, illustrating a potential photochemical reaction pathway. cdnsciencepub.com Research on the photolysis of petroleum components, which include various ketones, indicates that irradiation leads to the formation of oxygenated compounds such as alcohols and carboxylic acids that are more water-soluble. bsee.gov

Microbial Biodegradation in Terrestrial and Aquatic Environments

Microbial action is a primary mechanism for the degradation of aliphatic ketones in both soil and water. asm.orgasm.orgwikipedia.org Enrichment culture experiments have shown that microorganisms capable of using long-chain methyl ketones as a growth substrate are widespread in soil. asm.orgasm.orgmedchemexpress.com Due to its structural similarity, the biodegradation pathways established for the isomer 2-tridecanone (B165437) provide significant insight into the microbial metabolism of this compound.

Under aerobic conditions, bacteria utilize oxygen to break down ketones. A key mechanism identified for the degradation of long-chain methyl ketones is a Baeyer-Villiger-type oxidation. asm.org This enzymatic reaction converts the ketone into an ester, which is then hydrolyzed into an alcohol and a carboxylic acid. For example, the degradation of 2-tridecanone by Pseudomonas species involves its conversion to undecyl acetate (B1210297), which is then broken down into 1-undecanol (B7770649) and acetate. asm.orglboro.ac.uk The resulting primary alcohol can be further oxidized to the corresponding fatty acid (undecanoic acid) and subsequently enter the beta-oxidation pathway for complete mineralization. asm.orgasm.orgmedchemexpress.com

Studies with marine bacterial communities on the degradation of other long-chain ketones, such as 6,10,14-trimethylpentadecan-2-one (B131137) (a degradation product of phytol), have demonstrated similar pathways. The ketone is oxidized to an ester (4,8,12-trimethyltridecan-1-ol acetate), which is then hydrolyzed to an alcohol (4,8,12-trimethyltridecan-1-ol) and further metabolized. asm.orgasm.org

Anaerobic biodegradation of ketones can also occur, particularly in environments lacking oxygen, such as sediments and anoxic zones in water bodies. asm.orgasm.org Studies on the anaerobic degradation of polyvinyl alcohol have shown that secondary alcohol oxidases can act on related structures like 8-hydroxy-6-tridecanone, a potential intermediate in the anaerobic metabolism of ketones. researchgate.net

Research on the anaerobic biodegradation of phytol (B49457) under denitrifying conditions revealed that its degradation product, 6,10,14-trimethylpentadecan-2-one, is efficiently metabolized. asm.orgasm.org The process involves the formation of phytenic acids, which are then degraded through alternating β-decarboxymethylation and β-oxidation reactions. asm.orgasm.org This suggests that denitrifying bacteria can play a significant role in the anaerobic mineralization of long-chain ketones like this compound in nitrate-rich environments. asm.orgasm.org

A variety of microorganisms have been identified that can degrade long-chain ketones. Gram-negative, rod-shaped bacteria are particularly prominent. asm.orgasm.org

Specific species shown to degrade the isomer 2-tridecanone include:

Pseudomonas species : Strains of Pseudomonas, including Pseudomonas aeruginosa and Pseudomonas multivorans, have been isolated from soil and shown to degrade 2-tridecanone to products like 1-undecanol and undecanoic acid. asm.orgasm.orgthegoodscentscompany.com Pseudomonas cepacia has also been noted for its ability to convert 2-tridecanone to undecyl acetate. oregonstate.edu

Corynebacterium species : Corynebacterium sp. 2-TD, isolated from the gut of the agricultural pest Helicoverpa armigera, can utilize 2-tridecanone as its sole carbon source. mdpi.com Another strain, Corynebacterium equi, can oxidize secondary alcohols to their corresponding ketones, including the transformation of 1-tridecen-3-ol to 1-tridecen-3-one and this compound. tandfonline.com

Nocardia species : Strains of Nocardia have been identified as capable of performing Baeyer-Villiger-type oxidation on ketones, a key step in their aerobic degradation. asm.orgoregonstate.edu

Bacterial consortia isolated from marine sediments have also demonstrated the ability to degrade long-chain ketones under both aerobic and denitrifying conditions. asm.orgasm.org

Anaerobic Transformation Processes

Assessment of Environmental Persistence and Transformation Products

The environmental persistence of this compound is relatively low due to its susceptibility to both abiotic and biotic degradation. In the atmosphere, rapid photolysis by hydroxyl radicals suggests a short half-life. nih.govindustrialchemicals.gov.au In soil and aquatic environments, microbial biodegradation is the dominant removal process. The widespread presence of ketone-degrading microorganisms ensures its eventual mineralization. asm.orgasm.org